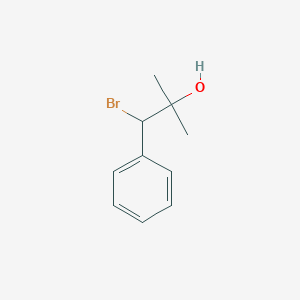
Benzeneethanol, 2-bromo-|A,|A-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanol, 2-bromo- is an organic compound with the molecular formula C8H9BrO. It is also known as 2-bromophenethyl alcohol. This compound consists of a benzene ring substituted with a bromine atom and an ethanol group. It is a colorless to pale yellow liquid with a characteristic odor.
Synthetic Routes and Reaction Conditions:
Bromination of Benzeneethanol: One common method for preparing Benzeneethanol, 2-bromo- involves the bromination of benzeneethanol using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
N-Bromosuccinimide (NBS) Method: Another method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a solvent.
Industrial Production Methods: Industrial production of Benzeneethanol, 2-bromo- often involves large-scale bromination reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Types of Reactions:
Nucleophilic Substitution: Benzeneethanol, 2-bromo- can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acidic medium.
Major Products:
Nucleophilic Substitution: Formation of phenethyl alcohol or phenethylamine derivatives.
Oxidation: Formation of 2-bromoacetophenone or 2-bromo-benzoic acid.
Aplicaciones Científicas De Investigación
Benzeneethanol, 2-bromo- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzeneethanol, 2-bromo- involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Benzyl Bromide: Similar to Benzeneethanol, 2-bromo-, benzyl bromide contains a benzene ring substituted with a bromine atom, but it lacks the ethanol group.
Phenethyl Alcohol: This compound is similar in structure but lacks the bromine atom.
2-Bromoacetophenone: This compound has a similar bromine substitution but contains a ketone group instead of an ethanol group.
Uniqueness: Benzeneethanol, 2-bromo- is unique due to the presence of both a bromine atom and an ethanol group on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
1-bromo-2-methyl-1-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZKQSYIMHPRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
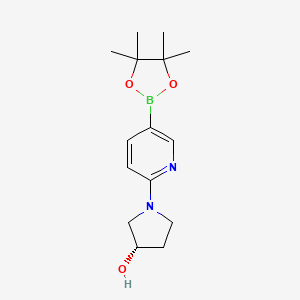
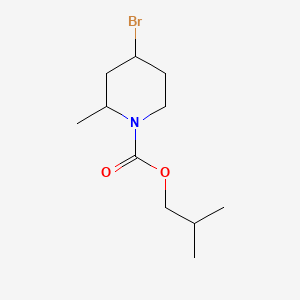
![3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11822779.png)
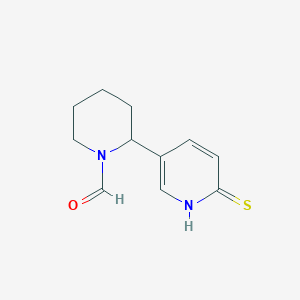
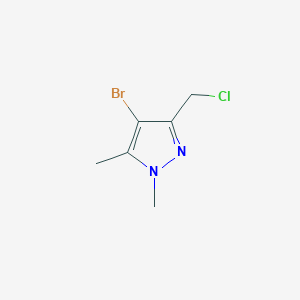

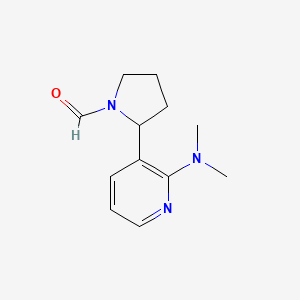
![Glycine, N-(3,5-dibroMo-4-Methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)Methylene]hydrazide](/img/structure/B11822809.png)

![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11822845.png)

![2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)


